N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-24-14-6-4-12(5-7-14)10-19-16(22)9-13-11-26-18(20-13)21-17(23)15-3-2-8-25-15/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRAGJKMIOUTTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions, where a suitable methoxybenzyl halide reacts with an amine precursor.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the thiazole derivative with furan-2-carboxylic acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The thiazole and furan rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted thiazole or furan derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology. Notably, its structure includes thiazole and furan moieties, which are associated with various therapeutic effects.
Antitumor Activity
Recent studies have indicated that compounds with thiazole structures can exhibit significant cytotoxicity against cancer cell lines. The presence of electron-donating groups, such as methoxy, enhances the compound's lipophilicity and cellular uptake.
Table 1: Cytotoxicity of Related Thiazole Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | A431 | 1.61 ± 1.92 | |
| Compound 2 | Jurkat | <1.0 | |
| N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide | HT29 | TBD | Current Study |
The compound's potential mechanism involves the inhibition of oncogenic pathways, such as BRAF/VEGFR signaling, which could lead to reduced tumor proliferation and increased apoptosis in cancer cells.
Anticonvulsant Activity
Thiazole derivatives have been investigated for their anticonvulsant properties. Modifications in the thiazole structure can enhance efficacy against seizures.
Table 2: Anticonvulsant Activity of Thiazole Derivatives
| Compound | Model | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | PTZ-induced seizures | 100% protection | |
| Compound B | Maximal electroshock | TBD | Current Study |
The biological activity may involve modulation of neurotransmitter receptors, particularly GABAergic pathways, contributing to its anticonvulsant effects.
Case Studies
A notable study evaluated a structurally similar compound's effects on human cancer cell lines, reporting an IC50 value significantly lower than standard chemotherapeutics like doxorubicin. This suggests that thiazole-derived compounds could offer new avenues for cancer treatment.
Case Study Example
In an investigation into the antitumor properties of thiazole derivatives, researchers found that certain compounds exhibited enhanced cytotoxicity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The study utilized the Sulforhodamine B assay to evaluate the anticancer activity and highlighted the importance of structural modifications in enhancing efficacy against cancer cells .
Mechanism of Action
The mechanism of action of N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, its interaction with kinases can disrupt cell signaling, leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Comparison :
- Higher molecular weights (~600–670 g/mol) compared to the target compound (371.4 g/mol) may reduce bioavailability due to increased hydrophobicity .
Thiazole Derivatives with Antimicrobial Activity
Compounds 6d–6f () feature indole-thiazole hybrids:
- 6d :
- Molecular Formula : C₂₀H₁₆N₃O₃S
- Melting Point : 205–206 °C
- Activity : Antimicrobial against E. coli and S. aureus.
- 6e :
- Molecular Formula : C₂₀H₁₆N₃O₄S
- Melting Point : 245–247 °C
Comparison :
- The indole moiety in these compounds introduces π-π stacking interactions, absent in the target compound’s furan-carboxamide group.
- Higher melting points (205–247 °C) suggest greater crystalline stability compared to the target compound, which may correlate with slower dissolution rates .
Coumarin-Linked Thiazole Derivatives
Compound 13 () is a thiazole-coumarin hybrid:
- Molecular Formula : C₂₀H₁₄Cl₂N₃O₃S
- Melting Point : 216–220 °C
- IR Data : 1714 cm⁻¹ (C=O stretch), 1253 cm⁻¹ (C–O–C of coumarin).
Comparison :
- The coumarin ring system provides fluorescence properties and enhanced planar rigidity compared to the target compound’s furan ring.
- The presence of chloro substituents increases lipophilicity, which may improve membrane permeability .
Physicochemical and Pharmacokinetic Trends
Table 1: Key Properties of Comparable Compounds
Key Observations:
- Substituent Effects : Methoxy groups at para positions (target compound) may enhance metabolic stability compared to meta-substituted analogs due to reduced oxidative metabolism .
Biological Activity
N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 381.4 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, along with a furan moiety and an amide functional group that enhances its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O3S |
| Molecular Weight | 381.4 g/mol |
| CAS Number | 923178-65-8 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
For instance, a study reported an IC50 value of 1.61 µg/mL against cancer cell lines, demonstrating its potency compared to established chemotherapeutic agents like doxorubicin .
Antibacterial Activity
The compound has also shown promising antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. Its effectiveness is attributed to its ability to inhibit bacterial topoisomerases, which are essential for DNA replication . Comparative studies reveal that it outperforms traditional antibiotics such as ampicillin in certain assays.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Condensation Reaction : The initial step involves the reaction of 4-methoxybenzylamine with thiazole derivatives.
- Acylation : Following condensation, acylation with furan-2-carboxylic acid derivatives occurs.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against multiple cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
Study 2: Antibacterial Mechanism
A separate investigation focused on the antibacterial properties of the compound, revealing that it effectively inhibited the growth of S. aureus by targeting bacterial topoisomerases without affecting human enzymes . This selectivity suggests potential for developing new antibacterial therapies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for producing N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide with high purity?
- Methodological Answer : The synthesis typically involves sequential coupling of thiazole and furan carboxamide precursors. Key steps include:
- Thiazole Ring Formation : Reacting thiourea derivatives with α-haloketones under acidic/basic conditions to form the thiazole core .
- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the 4-methoxybenzylamino group to the thiazole-ethylacetamide intermediate .
- Catalysts and Solvents : Palladium on carbon (Pd/C) for hydrogenation steps and dimethylformamide (DMF) for solubility optimization .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., thiazole C-H at δ 7.2–7.5 ppm, furan carbonyl at δ 160–165 ppm) .
- IR Spectroscopy : Confirms amide (C=O stretch at 1650–1680 cm) and thiazole (C-S-C at 680–720 cm) functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 414.12) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer :
- Anticancer Activity : NCI-60 human cancer cell line panel screening, with IC values calculated via MTT assays. Melanoma (e.g., SK-MEL-28) and breast cancer (MCF-7) lines show higher sensitivity .
- Enzyme Inhibition : Fluorescence-based assays for acetylcholinesterase (AChE) or α-glucosidase inhibition, comparing IC to standard inhibitors (e.g., Donepezil for AChE) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Modify the 4-methoxybenzyl group (e.g., replace methoxy with halogens or alkyl chains) to assess impact on cytotoxicity .
- Heterocycle Replacement : Substitute thiazole with oxadiazole or triazole rings to study effects on enzyme binding affinity .
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding energies to targets like EGFR or tubulin .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Re-evaluate IC values under uniform conditions (e.g., 48-hour incubation, 10% FBS media) to minimize variability .
- Meta-Analysis : Pool data from multiple studies (e.g., 60-cell line screens vs. single-target assays ) to identify consensus activity profiles.
- Mechanistic Validation : Use siRNA knockdown or Western blotting to confirm target engagement (e.g., apoptosis markers like caspase-3) in discrepant models .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent Models : Administer 10–50 mg/kg doses orally or intravenously in BALB/c mice to measure plasma half-life (HPLC analysis) and tissue distribution .
- Toxicity Profiling : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 28-day repeated-dose studies .
- Efficacy Testing : Xenograft models (e.g., human melanoma A375 tumors in nude mice) to assess tumor growth inhibition vs. vehicle controls .
Notes
- Contradictions : Variations in IC values may arise from differences in cell culture conditions or assay endpoints. Replication under controlled protocols is advised .
- Advanced Tools : Molecular dynamics simulations (GROMACS) and metabolomics (LC-MS) are recommended for mechanistic and metabolic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
